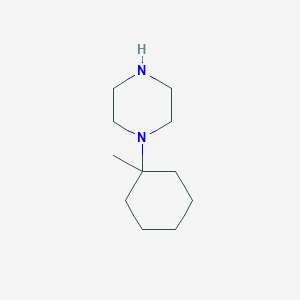

1-(1-methylcyclohexyl)Piperazine

Description

Position and Significance within Substituted Piperazine (B1678402) Chemistry

Substituted piperazine derivatives are a broad class of compounds with significant pharmacological importance. nih.govnih.gov The nature of the substituent on the piperazine nitrogen atoms is a critical determinant of the molecule's biological activity. 1-(1-methylcyclohexyl)piperazine is defined by its N-1 substituent: a cyclohexyl group that is methylated at the carbon atom directly attached to the piperazine nitrogen.

The significance of this structure can be understood by dissecting its components:

The Piperazine Core: Provides a basic nitrogen center, which is often crucial for forming salt forms to improve solubility or for interacting with biological targets through hydrogen bonding or ionic interactions.

The N-Cyclohexyl Group: This bulky, lipophilic group significantly influences how the molecule interacts with protein targets. N-cyclohexylpiperazine derivatives are a well-known class of compounds, frequently investigated for their interaction with sigma receptors. researchgate.net

The 1-Methyl Group: The addition of a methyl group to the cyclohexyl ring at the point of attachment (the C1 position) introduces a quaternary carbon center. In medicinal chemistry, this type of modification is a common strategy used to explore structure-activity relationships (SAR). It increases steric bulk and lipophilicity in a very specific region of the molecule, which can enhance binding affinity to a target receptor or, alternatively, block binding if the space is too constrained. It can also influence the compound's metabolic stability.

Therefore, this compound is chemically positioned as a sterically hindered analogue of 1-cyclohexylpiperazine (B93859). Its primary significance in a research context is as a tool to probe the specific binding requirements of a target, most likely a receptor that accommodates bulky, hydrophobic groups.

Overview of Academic Research Trajectories for the Compound

While specific academic papers focusing on this compound are scarce, the research trajectory for the class of N-cycloalkylpiperazines is well-documented. This trajectory is dominated by the exploration of ligands for sigma receptors (σ₁ and σ₂). nih.govresearchgate.net

The typical research path for such compounds involves:

Initial Screening: A parent compound, such as 1-cyclohexylpiperazine, is often identified as having an affinity for a particular biological target. High-affinity sigma-2 receptor ligands have been discovered among N-cyclohexylpiperazine derivatives. researchgate.net

Structure-Activity Relationship (SAR) Studies: Researchers then synthesize a library of related compounds to determine which structural features are essential for activity. This involves modifying the parent structure in a systematic way. The synthesis of analogues like this compound is a logical step in these SAR studies to understand the impact of increased steric hindrance at the N-1 position. sigmaaldrich.com

Optimization of Properties: The goal of these studies is to optimize a compound for a specific purpose, such as increasing its binding affinity, improving its selectivity for one receptor subtype over another (e.g., σ₂ vs. σ₁), or enhancing its drug-like properties (e.g., solubility, metabolic stability).

The academic interest in this compound would therefore be as part of a broader investigation into a family of related compounds, aimed at developing selective probes or potential therapeutic agents targeting systems like the sigma receptors, which are implicated in neurological disorders and cancer. researchgate.net

Physicochemical and Structural Data

Key identifying information and the structure of the compound and its close relative are provided below.

| Identifier | Value |

|---|---|

| CAS Number | 914654-83-4 chemscene.com |

| Molecular Formula | C₁₁H₂₂N₂ chemscene.com |

| Molecular Weight | 182.31 g/mol chemscene.com |

| SMILES | CC1(CCCCC1)N2CCNCC2 chemscene.com |

| Compound Name | Structure | Key Difference |

|---|---|---|

| 1-Cyclohexylpiperazine | A secondary carbon of the cyclohexyl ring is attached to the piperazine nitrogen. | Parent compound, less sterically hindered at the nitrogen attachment point. wikipedia.org |

| This compound | A quaternary carbon (bearing a methyl group) of the cyclohexyl ring is attached to the piperazine nitrogen. | Increased steric bulk directly at the nitrogen-ring junction. chemscene.com |

Detailed Research Findings for Structurally Related N-Cyclohexylpiperazine Analogues

To understand the potential research value of this compound, it is essential to examine the findings for its close structural relatives. A significant body of work exists for N,N'-disubstituted piperazines as ligands for sigma receptors. nih.gov

A key example is the compound PB28 , which is 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine. Research has identified PB28 as a high-affinity ligand for the σ₂ receptor. researchgate.net In this and similar molecules, the N-cyclohexylpiperazine moiety is a crucial part of the pharmacophore responsible for binding.

Structure-activity relationship studies on analogues of PB28 have sought to determine which of the two piperazine nitrogen atoms is more critical for sigma receptor affinity. sigmaaldrich.com These studies often involve replacing one nitrogen with a different functional group or altering its substituents. The consistent finding is that the N-cycloalkyl group plays a pivotal role in receptor recognition.

The synthesis of a molecule like this compound is a direct extension of this research logic. By introducing a methyl group at the C1-position of the cyclohexyl ring, researchers can test the hypothesis that additional bulk in this specific location may enhance or reduce binding affinity or selectivity.

If affinity increases: It would suggest the receptor's binding pocket has a corresponding hydrophobic cavity that can accommodate the methyl group, providing a new avenue for designing more potent ligands.

If affinity decreases: It would indicate steric hindrance, implying that the binding pocket is constrained in that region. This information is equally valuable for mapping the topology of the receptor site.

General methods for preparing 1-cycloalkylpiperazines often involve reacting piperazine with a corresponding cycloalkanol (like 1-methylcyclohexanol) in the presence of hydrogen and a catalyst. google.com This established synthetic accessibility makes such analogues readily available for biological screening.

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2 |

|---|---|

Molecular Weight |

182.31 g/mol |

IUPAC Name |

1-(1-methylcyclohexyl)piperazine |

InChI |

InChI=1S/C11H22N2/c1-11(5-3-2-4-6-11)13-9-7-12-8-10-13/h12H,2-10H2,1H3 |

InChI Key |

XJVIEYTVQNSFAN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCCC1)N2CCNCC2 |

Origin of Product |

United States |

Preclinical Pharmacological Investigations and Biological Activities of 1 1 Methylcyclohexyl Piperazine Derivatives

Elucidation of Molecular Mechanisms of Action

The therapeutic potential and pharmacological profile of any compound are fundamentally dictated by its interactions at the molecular level. For derivatives of 1-(1-methylcyclohexyl)piperazine, a class of compounds with a core piperazine (B1678402) structure, preclinical research has focused on identifying their biological targets and elucidating the mechanisms through which they exert their effects. These investigations primarily involve receptor binding and enzyme inhibition studies to map out their engagement with various components of the central nervous system and pathogenic organisms.

The piperazine moiety is a common scaffold in neuropharmacology, known to interact with a wide array of neurotransmitter receptors. Research into this compound derivatives has explored their affinity and activity at several key receptor systems, revealing a complex pharmacological profile that suggests potential applications in neuroscience and beyond.

Derivatives of piperazine have been extensively studied for their interactions with dopamine (B1211576) receptors, particularly the D2 and D3 subtypes, which are critical targets for antipsychotic and neurological medications. Bivalent ligands incorporating a piperazine ring have been designed to interact with these receptors. For instance, the bivalent dopamine agonist D-381, which contains a piperazine linker, demonstrated high affinity for both D2 and D3 receptors. nih.gov The basicity of the nitrogen atoms within the piperazine ring is crucial for this interaction; a decrease in basicity can lead to a significant loss of activity. nih.gov

Further studies on aromatic piperazine derivatives have confirmed their role as ligands for dopamine receptors D2 and D3. nih.gov The addition of a flexible linker and a secondary lipophilic system to the core piperazine pharmacophore can enhance both binding affinity and subtype selectivity. nih.gov One notable derivative, SLV313, was found to possess high affinity for human recombinant D2, D3, and D4 receptors, highlighting the versatility of the piperazine scaffold in targeting the dopaminergic system. ijrrjournal.com

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| D-381 | Dopamine D2 | 12 nM |

| D-381 | Dopamine D3 | 3.56 nM |

The structural similarity of some this compound derivatives to arylcyclohexylamines like phencyclidine (PCP) has prompted investigations into their interaction with PCP binding sites on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial component of glutamatergic neurotransmission, and its modulation has significant implications for synaptic plasticity, learning, and memory.

Studies on hydroxylated derivatives of the closely related compound 1-(1-phenylcyclohexyl)piperidine (PCP) have provided valuable insights. These analogs were evaluated for their ability to inhibit the binding of radiolabeled PCP ([3H]PCP) in rat brain homogenates. While hydroxylation generally decreased binding affinity, a metaphenolic derivative of PCP was found to have an affinity for the [3H]PCP binding site that was eight times higher than that of PCP itself. nih.gov Other PCP analogs, such as 3-MeO-PCMo, have also shown moderate affinity for the NMDA receptor. researchgate.net These findings suggest that modifications to the cyclohexyl and phenyl rings can significantly modulate activity at this receptor complex.

| Compound | Receptor Site | Relative Affinity Compared to PCP |

|---|---|---|

| Metaphenolic PCP derivative | [3H]PCP Binding Site (NMDA Receptor) | 8x higher |

Beyond the dopaminergic and glutamatergic systems, research has uncovered significant interactions between cyclohexylpiperazine derivatives and other important receptor families, namely sigma (σ) and opioid receptors.

Sigma (σ) Receptors: High-affinity ligands for sigma receptors have been identified among N-cyclohexylpiperazine derivatives. nih.gov The compound 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, also known as PB28, is a well-characterized high-affinity sigma-2 (σ2) receptor ligand. nih.govwustl.edunih.gov Detailed binding assays have determined its affinity for both sigma subtypes, revealing sub-nanomolar potency. sigmaaldrich.com The structural features of these compounds, including the cyclohexylpiperazine core, are key determinants of their high affinity for sigma receptors. acs.org

Opioid Receptors: While initially classified as a type of opioid receptor, sigma receptors are now understood to be distinct. However, some arylcyclohexylamine derivatives exhibit cross-reactivity. Notably, the same metaphenolic derivative of PCP that showed high affinity for PCP binding sites also demonstrated a remarkable affinity for the morphine (opioid) receptor, which was 430 times higher than that of the parent PCP compound. nih.gov This indicates that specific structural modifications can introduce potent interactions with the opioid system.

| Compound | Target Receptor | Binding Affinity (Ki) | Relative Opioid Affinity |

|---|---|---|---|

| PB28 | Sigma-1 (σ1) | 0.38 nM | N/A |

| PB28 | Sigma-2 (σ2) | 0.68 nM | N/A |

| Metaphenolic PCP derivative | Morphine (Opioid) | N/A | 430x higher than PCP |

In addition to receptor-mediated actions, the biological activities of chemical compounds can be governed by their ability to inhibit enzymes crucial for physiological or pathological processes. For derivatives of this compound, research has extended into their potential as inhibitors of enzymes essential for the survival of pathogenic organisms.

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a vital flavoenzyme in Mycobacterium tuberculosis, playing an indispensable role in the biosynthesis of the mycobacterial cell wall components lipoarabinomannan and arabinogalactan. nih.govmdpi.com Inhibition of DprE1 is a validated and highly promising strategy for the development of new antituberculosis drugs. researcher.life

Several classes of DprE1 inhibitors incorporate a piperazine moiety into their structure. Notably, the benzothiazinones (BTZs) are a potent class of covalent DprE1 inhibitors. nih.govnih.gov The drug candidate Macozinone (PBTZ169) is a piperazine-benzothiazinone that is currently in clinical development. researchgate.net Further structure-guided design has led to the creation of sulfonyl-piperazine benzothiazinones (sPBTZ), which also efficiently inhibit DprE1 by forming a covalent bond with a key cysteine residue (Cys387) in the enzyme's active site. asm.orgnih.gov While these compounds are primarily defined by the benzothiazinone scaffold, the piperazine substitution plays a critical role in modulating their physicochemical properties and antitubercular activity. researchgate.netacs.org A cyano-substituted analog of PBTZ169 also showed potent activity, with a low micromolar IC50 value against the DprE1 enzyme. researchgate.net

| Compound Class | Compound Example | Inhibitory Activity | Value |

|---|---|---|---|

| Piperazine-Benzothiazinone | Cyano-substituted PBTZ169 analog | IC50 vs. DprE1 | 0.92 µM |

| Piperazine-Benzothiazinone | Cyano-substituted PBTZ169 analog | MIC vs. M. tuberculosis | 0.03 µM |

Enzyme Inhibition Profiling

Inosine-5′-monophosphate Dehydrogenase (IMPDH) Inhibition

In the quest for novel therapeutics, particularly for infectious diseases and cancer, the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH) has emerged as a significant target. IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides. Its inhibition can disrupt DNA and RNA synthesis, leading to cytostatic or apoptotic effects in rapidly proliferating cells, such as cancer cells and pathogens.

While the broader class of piperazine-containing compounds has been investigated for IMPDH inhibition, specific data on this compound and its derivatives in this context is not extensively documented in publicly available research. However, related structures have shown promise. For instance, studies on cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone have demonstrated that its antitubercular properties are attributable to the inhibition of IMPDH in Mycobacterium tuberculosis. This highlights the potential of the piperazine scaffold, in combination with a cyclohexyl moiety, to serve as a basis for the design of IMPDH inhibitors. The exploration of structure-activity relationships within this class of compounds has underscored the importance of the cyclohexyl, piperazine, and isoquinoline (B145761) rings for activity. Further research is necessary to determine if the simpler this compound structure possesses or can be modified to exhibit significant IMPDH inhibitory activity.

Broad Biological Pathway Modulation (e.g., Eicosanoid Pathways)

Eicosanoids are a family of signaling molecules derived from the oxidation of 20-carbon fatty acids, primarily arachidonic acid. They play critical roles in inflammation, immunity, and cell growth. The modulation of eicosanoid pathways, such as those involving cyclooxygenases (COX) and lipoxygenases (LOX), is a key mechanism of action for many anti-inflammatory and anticancer drugs.

Currently, there is a lack of specific research detailing the direct modulation of eicosanoid pathways by this compound or its derivatives. The scientific literature on this particular compound's interaction with these pathways is sparse. However, the broader class of piperazine derivatives has been associated with a wide range of biological activities, some of which may be indirectly related to the modulation of inflammatory pathways. For example, some piperazine-containing compounds have demonstrated anti-inflammatory properties, which could potentially involve interference with eicosanoid production or signaling. Further investigation is required to establish a direct link between this compound and the modulation of eicosanoid pathways.

In Vitro Biological Efficacy Assessments

Antimicrobial Activity Evaluation

Mycobacterial Growth Inhibition Studies

The global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis, has driven the search for new antimicrobial agents. Piperazine derivatives have emerged as a promising class of compounds with potential antitubercular activity.

While specific studies focusing solely on this compound are limited, research into structurally related compounds provides valuable insights. For example, a series of piperazine derivatives was synthesized and screened for inhibition of the Mycobacterium tuberculosis NADH-dependent enoyl-acyl carrier protein reductase (MtInhA), a key enzyme in mycobacterial fatty acid biosynthesis. This study identified compounds with submicromolar inhibitory concentrations, highlighting the potential of the piperazine scaffold in targeting essential mycobacterial enzymes. Another study identified cyclohexyl(4-(isoquinolin-5-ylsulfonyl)piperazin-1-yl)methanone as an inhibitor of M. tuberculosis IMPDH, demonstrating the diverse mechanisms by which piperazine derivatives can exert their antimycobacterial effects. These findings suggest that the this compound core could serve as a starting point for the development of novel antimycobacterial agents.

Activity Against Drug-Resistant Strains

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis represents a major challenge to effective tuberculosis control. Consequently, there is an urgent need for new drugs that are active against these resistant strains.

Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines

The development of novel anticancer agents is a cornerstone of cancer research. Piperazine derivatives have been extensively investigated for their cytotoxic and antiproliferative effects against various cancer cell lines.

While specific data for this compound is limited, studies on related cyclohexylpiperazine derivatives have shown promising results. For example, the compound PB28, a cyclohexylpiperazine derivative, has been shown to inhibit cell growth in human breast cancer cell lines (MCF7 and MCF7/ADR) with IC50 values in the nanomolar range. This compound was found to induce a G0-G1 phase cell cycle arrest and caspase-independent apoptosis.

Furthermore, a series of novel 1-(2-aryl-2-adamantyl)piperazine derivatives were synthesized and evaluated for their antitumor properties against several cancer cell lines, including HeLa (cervical carcinoma), MDA-MB-231 (breast cancer), MIA PaCa2 (pancreatic cancer), and NCI-H1975 (non-small cell lung cancer). One of the most active compounds in this series exhibited IC50 values of 8.4 µM and 6.8 µM against HeLa and MDA-MB-231 cells, respectively. Notably, these compounds showed significantly low cytotoxicity against normal human cells.

These findings suggest that the cyclohexylpiperazine scaffold, a core component of this compound, is a valuable pharmacophore for the design of new anticancer agents. Further studies are warranted to evaluate the specific cytotoxic and antiproliferative potential of this compound and its derivatives.

Interactive Data Table: Antiproliferative Activity of Selected Piperazine Derivatives

| Compound | Cell Line | Cancer Type | IC50 |

| PB28 | MCF7 | Breast Cancer | Not specified in abstract |

| PB28 | MCF7/ADR | Doxorubicin-resistant Breast Cancer | Not specified in abstract |

| Compound 13 (1-(2-(4-fluorophenyl)-2-adamantyl)-4-acetylpiperazine) | HeLa | Cervical Carcinoma | 8.4 µM |

| Compound 13 (1-(2-(4-fluorophenyl)-2-adamantyl)-4-acetylpiperazine) | MDA-MB-231 | Breast Cancer | 6.8 µM |

Antinociceptive and Anti-inflammatory Effects

Derivatives of piperazine have demonstrated significant potential as both analgesic and anti-inflammatory agents in a variety of preclinical studies. nih.gov The core piperazine structure is a versatile scaffold found in numerous CNS-related drugs, and its derivatives have been extensively investigated for their therapeutic effects. nih.gov

One study focused on a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, referred to as LQFM182. In the acetic acid-induced writhing test in mice, this compound significantly decreased the number of writhings in a dose-dependent manner. nih.gov In the formalin-induced pain test, it reduced paw licking time during the second (inflammatory) phase. nih.gov Another related compound, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008), also showed antinociceptive effects. It reduced licking time in both the neurogenic and inflammatory phases of the formalin test and increased the latency to thermal stimulus in the tail flick and hot plate tests, suggesting central analgesic mechanisms. nih.gov

The anti-inflammatory properties of these derivatives have been substantiated in models of edema and cellular migration. LQFM182 was shown to reduce edema formation in the carrageenan-induced paw edema test. nih.gov In a carrageenan-induced pleurisy model, the same compound reduced the migration of polymorphonuclear cells, decreased myeloperoxidase enzyme activity, and lowered the levels of pro-inflammatory cytokines, including IL-1β and TNF-α. nih.gov Similarly, LQFM-008 reduced paw edema at multiple time points in the carrageenan test and diminished both cell migration and protein exudation in the pleurisy model. nih.gov Further research into N-phenyl piperazine derivatives has also shown significant, dose-dependent anti-inflammatory potential in in-vitro assays. biomedpharmajournal.org

Investigations into thiazole-piperazine derivatives have indicated that their antinociceptive effects may involve the opioidergic system. nih.govresearchgate.net Pre-treatment with naloxone, an opioid antagonist, was found to reverse the analgesic effects of certain active thiazole-piperazine compounds in tail-clip and hot-plate tests, pointing to the involvement of opioid receptors. nih.gov

Table 1: Antinociceptive and Anti-inflammatory Activity of Piperazine Derivatives

| Compound/Derivative Class | Test Model | Key Findings | Reference |

|---|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Acetic acid-induced writhing | Dose-dependent decrease in writhing. | nih.gov |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Formalin-induced pain | Reduced paw licking time in the second phase. | nih.gov |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema | Reduced edema formation. | nih.gov |

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced pleurisy | Reduced cell migration, MPO activity, and levels of IL-1β and TNF-α. | nih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) | Formalin-induced pain | Reduced licking time in both neurogenic and inflammatory phases. | nih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) | Tail flick & Hot plate tests | Increased latency to thermal stimulus. | nih.gov |

| 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) | Carrageenan-induced paw edema | Reduced edema at multiple time points. | nih.gov |

| Thiazole-Piperazine Derivatives | Tail-clip & Hot-plate tests | Antinociceptive effects reversed by naloxone, indicating opioid system involvement. | nih.gov |

| Benzylpiperazine Derivatives | Chronic Constriction Injury (CCI) | Demonstrated significant dose-dependent anti-allodynic effects. | nih.gov |

Other Systemic Biological Responses (e.g., T-type Calcium Channel Blocking)

Beyond their effects on inflammation and nociception, piperazine derivatives have been identified as potent modulators of ion channels, particularly T-type calcium channels. These channels are recognized as important targets for pain relief. nih.gov

A series of novel diphenylpiperazine derivatives were synthesized and evaluated for their inhibitory activity on T-type calcium channels using whole-cell patch-clamp recordings in HEK293 cells. nih.gov This research identified specific derivatives that were effective blockers of these channels. The inhibition of T-type calcium channels is a key mechanism contributing to the analgesic properties of these compounds, as demonstrated by their efficacy in both inflammatory and neuropathic pain models. nih.gov

Structure-based virtual screening has led to the design and synthesis of alkaneamide derivatives featuring a 4-arylsubstituted piperazine moiety. drugbank.com These compounds were assayed for their inhibitory activities against T-type calcium channels, with several derivatives showing better IC50 values than the established blocker, Mibefradil. drugbank.com One specific disubstituted piperazine derivative, 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide, was identified as a potent blocker of all three subtypes of Cav3 channels. nih.gov

Table 2: T-type Calcium Channel Blocking Activity of Piperazine Derivatives

| Compound/Derivative Class | Assay/Model | Key Findings | Reference |

|---|---|---|---|

| Diphenylpiperazine derivatives | Whole-cell patch clamp on HEK293 cells | Effective inhibitory activity against T-type calcium channels. | nih.gov |

| Alkaneamide derivatives with 4-arylsubstituted piperazine | In vitro screening with α1(G) and α1(H) clones | Several derivatives showed better IC50 values than Mibefradil. | drugbank.com |

| 3-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4-(2-methoxyphenyl)-1,2,5-oxadiazole 2-oxide | Electrophysiology | Potent blocker of all three types of Cav3 channels. | nih.gov |

In Vivo Preclinical Efficacy Models

Animal Models of Mycobacterial Infection

The efficacy of novel compounds against mycobacterial infections is often evaluated in vivo using various animal models. Mycobacterium abscessus is an intrinsically drug-resistant mycobacterial species, making the development of new therapeutics crucial. nih.gov

The embryonic zebrafish model has emerged as an efficient system for the in vivo assessment of drug efficacy against M. abscessus. nih.govnih.gov This model allows for fluorescence imaging to monitor the infection's status, and drug activity can be quantified by measuring embryo survival, bacterial burden (CFU), and the number of abscesses. nih.gov In studies using this model, clinically relevant drugs have been shown to increase embryo survival in a dose-dependent manner, which correlates with restricted mycobacterial growth and reduced pathophysiological symptoms like abscess formation in the brain. nih.gov While specific this compound derivatives were not detailed in the provided sources, the zebrafish model has been successfully used to demonstrate the in vivo efficacy of compounds like rifabutin against M. abscessus. frontiersin.org

Immunocompromised mouse models are also standard for evaluating treatments for M. abscessus. These include severe combined immunodeficiency (SCID) mice, granulocyte-macrophage colony-stimulating factor (GM-CSF) knockout mice, and nude mice, which mimic aspects of human pulmonary infections. mdpi.com For instance, the drug bedaquiline has been shown to decrease the bacterial load in the spleen, liver, and lungs of these mouse models. mdpi.com

Assessment in Pain and Inflammation Models

The in vivo efficacy of this compound derivatives as analgesics and anti-inflammatories has been assessed in a range of validated animal models.

Inflammatory Pain Models:

Acetic Acid-Induced Writhing: This model assesses peripheral antinociceptive activity. The intraperitoneal injection of acetic acid induces a characteristic writhing response, and effective analgesics reduce the number of writhes. nih.gov Several piperazine derivatives have demonstrated dose-dependent efficacy in this test. nih.gov

Formalin Test: This model distinguishes between neurogenic pain (first phase) and inflammatory pain (second phase). Certain diphenylpiperazine derivatives that block T-type calcium channels were effective in decreasing the pain response in both phases of the test. nih.gov Other pyrazole-piperazine derivatives also reduced licking time in one or both phases. nih.govnih.gov

Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. The injection of carrageenan into the paw induces edema, and the anti-inflammatory effect of a compound is measured by the reduction in paw volume. nih.govnih.gov Piperazine derivatives have been shown to significantly reduce edema formation in this model. nih.gov

Carrageenan-Induced Pleurisy: This model evaluates anti-inflammatory activity by measuring the influx of inflammatory cells and protein exudation into the pleural cavity. nih.gov A piperazine derivative was shown to reduce cell migration and the levels of pro-inflammatory cytokines in the pleural exudate. nih.gov

Neuropathic and Central Pain Models:

Chronic Constriction Injury (CCI): This is a widely used model to produce allodynia, a key symptom of neuropathic pain. nih.gov Benzylpiperazine derivatives have demonstrated significant and dose-dependent anti-allodynic effects in the CCI model. nih.gov

Tail Flick and Hot Plate Tests: These models are used to assess centrally mediated analgesia. They measure the latency of a withdrawal response to a thermal stimulus. The piperazine derivative LQFM-008 increased response latency in both tests, indicating central antinociceptive action. nih.gov

Evaluation in Other Relevant Disease Models

The therapeutic potential of piperazine derivatives extends to other disease areas, including neurodegenerative disorders.

One area of investigation is Alzheimer's disease. Certain piperazine derivatives have been evaluated as inhibitors of human acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. nih.gov Virtual screening through molecular docking indicated that derivatives such as 1-(1,4-benzodioxane-2-carbonyl) piperazine could bind to the peripheral anionic and catalytic sites of AChE. Molecules that interact with the peripheral anionic site are considered potential therapeutics for inhibiting the aggregation of amyloid peptides, a hallmark of Alzheimer's disease. nih.gov

Furthermore, piperazine derivatives have been developed as imaging agents for the central nervous system. Specifically, a derivative was synthesized as a PET tracer for mapping cerebral adenosine A2A receptors. nih.gov Preclinical evaluation in PET imaging and biodistribution studies showed that the tracer had favorable brain kinetics and its uptake was consistent with the known distribution of A2A receptors, indicating its suitability for in vivo imaging in disease models where these receptors are implicated. nih.gov

Structure Activity Relationship Sar and Conformational Studies of 1 1 Methylcyclohexyl Piperazine Derivatives

Impact of Cyclohexyl and Piperazine (B1678402) Ring Modifications on Activity

The potency and receptor binding affinity of 1-(1-methylcyclohexyl)piperazine derivatives are significantly influenced by alterations to the cyclohexyl and piperazine moieties. These modifications can affect the molecule's stereochemistry, flexibility, and interactions with biological targets.

Stereochemical Influences on Receptor Binding and Potency

The three-dimensional arrangement of atoms within this compound derivatives plays a critical role in their interaction with receptors. Enantiomers of closely related compounds, such as 1-(1-phenyl-3-methylcyclohexyl)piperidines, have demonstrated significant differences in binding affinity. For instance, a 40-fold difference in binding affinity was observed between the cis enantiomers (2a and 2b) of this piperidine (B6355638) analog. Similarly, a fourfold difference was noted between the trans enantiomers (1a and 1b). The cis isomer 2b, in particular, showed approximately one-third the affinity of phencyclidine for the PCP receptor, while other isomers were less potent.

In another study involving chiral analogues of a sigma receptor ligand, the separate enantiomers displayed substantial and roughly equal affinities for a given receptor subtype. However, a notable 7.5-fold difference was observed for one compound at the σ1 receptor. These findings underscore the importance of stereochemistry in determining the potency and receptor selectivity of these compounds.

Role of Methyl Substitution on Cyclohexyl Moiety and its Flexibility

The piperazine moiety is a common feature in many approved drugs due to its favorable physicochemical and structural properties. Its inclusion in a molecule can be for various reasons, including acting as a basic and hydrophilic group to enhance pharmacokinetic properties or serving as a scaffold to correctly orient pharmacophoric groups for target interaction.

Effects of Piperazine Nitrogen Substitutions (e.g., NH group, sulfonyl groups)

Modifications to the nitrogen atoms of the piperazine ring significantly alter the pharmacological profile of the resulting derivatives. The piperazine ring's nitrogen atoms can serve as hydrogen bond donors and acceptors, which can fine-tune interactions with receptors and improve water solubility and bioavailability.

Research on related piperazine-containing compounds has shown that N-substitutions can accommodate a variety of groups, including different indole (B1671886) rings, without losing high affinity and selectivity for specific receptors like the D3 dopamine (B1211576) receptor. Interestingly, the heterocyclic ring does not always need to be directly connected to the piperazine ring to maintain this activity, as linkers like amide or methylene (B1212753) groups have been successfully employed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify the physicochemical properties of a series of compounds that are correlated with their biological activity. For piperidine derivatives, which are structurally related to piperazines, QSAR studies have been successfully employed. These studies have used parameters like van der Waals volume and topochemical indices to establish significant correlations with acetylcholinesterase inhibition activity.

In a study on piperidyl-cyclohexylurea derivatives, 3D-QSAR models were developed using methodologies like docking and alignment. These models, validated by statistical measures such as r² and predictive r², identified that properties like the number of hydrogen donors and rotatable bonds were positively correlated with the inhibitory activity against matriptase. Such models are valuable for predicting the activity of new compounds and guiding the design of more potent derivatives.

Advanced Computational Chemistry for Conformational Analysis and Ligand-Target Interactions

Modern computational methods provide deep insights into the conformational preferences of molecules and their interactions with biological targets.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful tools for visualizing

Ab Initio Calculations for Conformational Energies of Cyclohexane (B81311) Analogues

Ab initio quantum chemistry methods are foundational in determining the conformational energies of molecules from first principles, without reliance on empirical parameters. These calculations are crucial for understanding the stability of different conformers of cyclohexane analogues, which is a core structural component of this compound.

Research in computational chemistry has extensively utilized ab initio methods to calculate the energies of various conformers of cyclohexane and its substituted derivatives. ijert.org The primary goal is to identify the lowest energy (most stable) conformations, such as the chair, boat, and twist-boat forms. ijert.org For substituted cyclohexanes, the key energetic consideration is the preference for substituents to occupy equatorial positions over axial positions to minimize steric strain, particularly 1,3-diaxial interactions.

Methods such as Hartree-Fock (HF), Density Functional Theory (B3LYP), and Møller-Plesset perturbation theory (MP2) are employed with various basis sets (e.g., 6-31G(d), cc-pV[D/T]Z) to optimize molecular geometries and calculate their relative energies. nih.gov Studies comparing these computational methods against high-accuracy coupled cluster theory (DLPNO-CCSD(T)) or experimental values have shown that methods like MP2 and B3LYP can provide reliable conformational energies. nih.govmontclair.edu

The conformational energy, or A-value, of a substituent is the difference in Gibbs free energy between the conformer with the substituent in the equatorial position and the one with it in the axial position. For the methyl group on a cyclohexane ring, this value is experimentally and computationally well-established. Ab initio calculations using the MP2/6-31G(d)//6-31G(d) level of theory, for instance, have determined the conformational energy (A-value) for a methyl group to be approximately 1.96 kcal/mol, which aligns closely with experimental findings. montclair.edu These calculations are determined primarily by steric factors, including gauche (synclinal) interactions and nonbonded repulsions in both axial and equatorial conformers. researchgate.net

The following table presents ab initio calculated conformational energies for various alkylcyclohexanes, which serve as models for understanding the steric effects in this compound derivatives.

| Alkyl Substituent | Calculated Conformational Energy (A-value, kcal/mol) using MP2/6-31G(d)//6-31G(d) |

| Methyl | 1.96 |

| Ethyl | 1.80 |

| Isopropyl | 1.60 |

| tert-Butyl | 5.45 |

| Neopentyl | 1.32 |

| Trimethylsilyl | 2.69 |

| Data sourced from Freeman et al. (2000). montclair.edu |

This data illustrates the energetic cost of placing different alkyl groups in an axial position on a cyclohexane ring. Such foundational calculations for simple cyclohexane analogues are essential for building more complex models of this compound derivatives and predicting their preferred three-dimensional structures.

Prediction of Binding Modes and Pharmacophore Development

A pharmacophore is defined as the essential ensemble of steric and electronic features required to ensure optimal molecular interactions with a specific biological target and to trigger or block its biological response. nih.gov The development of a pharmacophore model is a critical step in drug discovery and lead optimization, allowing for the rational design of new, more potent compounds.

For this compound derivatives, a pharmacophore model would be derived from the SAR of a series of active and inactive analogues. This process involves identifying common structural features responsible for biological activity. Although specific pharmacophore models for this compound are not detailed in the provided context, the principles can be inferred from studies on related piperazine and piperidine compounds.

Key steps in predicting binding modes and developing a pharmacophore include:

Conformational Analysis: As discussed in the previous section, determining the low-energy conformations of the ligands is the first step. For piperazine derivatives, the chair conformation of the piperazine ring and the orientation of its substituents are critical. Studies on 2-substituted piperazines have shown a preference for the axial conformation in some cases, which can be stabilized by intramolecular hydrogen bonds. nih.gov

SAR Data Integration: Structure-activity relationship data provides the crucial link between chemical structure and biological activity. For example, in related piperidine derivatives, replacing a piperidine with a piperazine moiety can significantly alter receptor affinity and selectivity, highlighting the importance of the amine functionality in the ring for target interaction. nih.gov Similarly, modifications to the cyclohexyl ring, such as the introduction of methyl groups, can drastically affect potency and stereoselectivity. nih.gov The (-)-trans isomer of 1-(1-phenyl-2-methylcyclohexyl)piperidine, for instance, is significantly more potent than its (+)-trans enantiomer and its cis isomers, indicating that the specific stereochemistry is crucial for optimal binding. nih.gov

Molecular Docking: Computational docking simulations are used to predict the preferred binding pose of a ligand within the active site of a target protein. These simulations score different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions). Docking studies on related benzhydryl piperazine analogs have helped to elucidate interactions with receptors, showing that they can form similar interactions to other known ligands despite having a distinct chemical scaffold. nih.gov

Pharmacophore Model Generation: Based on the alignment of active compounds and their putative binding modes, a 3D pharmacophore model is constructed. This model typically consists of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic rings. This model then serves as a template for virtual screening to find new potential ligands or for guiding the design of new derivatives with improved properties. nih.gov

The following table summarizes hypothetical SAR insights for piperazine/piperidine-cyclohexane derivatives based on findings from related compound series.

| Structural Moiety | Modification | Observed/Expected Effect on Activity | Rationale/Insight |

| Cyclohexyl Ring | Introduction of methyl group (e.g., C2 or C4 position) | Can significantly increase or decrease potency depending on stereochemistry. nih.gov | The position and orientation (axial/equatorial) of the methyl group can either enhance hydrophobic interactions or cause steric clashes within the binding site. |

| Piperazine/Piperidine Ring | Replacement of piperidine with piperazine | May alter receptor selectivity and affinity. nih.gov | The second nitrogen atom in piperazine changes the electronic properties and hydrogen bonding capacity of the molecule. |

| Piperazine Ring | Substitution on the second nitrogen (N4) | Can modulate potency and pharmacokinetic properties. nih.gov | This position often allows for probing different regions of the binding pocket and can be used to attach various functional groups. |

| Aromatic Group | Replacement of a phenyl group with other aromatics | Electron-rich aromatics may be preferred over electron-deficient ones. dndi.org | The electronic nature of the aromatic ring can influence key pi-stacking or cation-pi interactions with the target protein. |

By integrating these computational and SAR-driven approaches, researchers can develop a robust understanding of how this compound derivatives interact with their biological targets, paving the way for the design of novel and more effective molecules.

Advanced Research Avenues and Translational Perspectives for 1 1 Methylcyclohexyl Piperazine Analogues

Exploration of Novel Biological Targets and Therapeutic Indications

The therapeutic potential of piperazine-containing molecules is vast, with derivatives showing promise in a range of diseases. nih.gov The structural motif of 1-(1-methylcyclohexyl)piperazine, combining a bulky cycloalkyl group with the versatile piperazine (B1678402) ring, provides a unique scaffold for interacting with various biological targets.

Research into structurally related cyclohexylpiperazine derivatives has revealed a strong affinity for sigma (σ) receptors. researchgate.net These receptors, particularly the σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are considered promising targets for the diagnosis and treatment of cancer and neurological disorders. researchgate.net Analogues of this compound could therefore be investigated for their potential as modulators of sigma receptors, opening up therapeutic possibilities in oncology and neuropharmacology.

Furthermore, the modification of the piperazine ring is a common strategy in the development of new drug candidates for a wide array of biological activities, including antitumor, antibacterial, and anti-inflammatory effects. nih.gov The introduction of the 1-methylcyclohexyl group offers a lipophilic anchor that can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially leading to novel interactions with targets not previously associated with piperazine compounds. For instance, structure-activity relationship (SAR) studies on related compounds have highlighted the critical role of the cyclohexyl group for potent biological activity. nih.gov

The exploration of novel therapeutic indications for this compound analogues could extend to infectious diseases. Research on other piperazine analogues has demonstrated their potential as inhibitors of enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis. nih.gov The unique conformational constraints imposed by the 1-methylcyclohexyl moiety could lead to the discovery of potent and selective antimicrobial agents.

Rational Design of Next-Generation Analogues with Enhanced Specificity

The development of next-generation analogues of this compound with enhanced specificity is a key focus of medicinal chemistry. Rational drug design, aided by computational modeling and a deep understanding of structure-activity relationships (SAR), can guide the synthesis of compounds with improved target engagement and reduced off-target effects. mdpi.com

SAR studies on related piperazine derivatives have provided valuable insights into the structural requirements for specific biological activities. For example, in a series of inhibitors of Mycobacterium tuberculosis IMPDH, the cyclohexyl group was found to be critical for whole-cell activity. nih.gov Modifications to the piperazine ring and the aromatic moiety attached to it significantly impacted both enzyme inhibition and cellular potency, underscoring the importance of fine-tuning these structural elements.

Table 1: Structure-Activity Relationship Insights for Cyclohexylpiperazine Analogues

| Structural Modification | Impact on Biological Activity | Reference |

| Replacement of the rigid piperazine ring with a flexible ethylenediamine (B42938) spacer | Loss of whole-cell activity against M. tuberculosis | nih.gov |

| Introduction of a methyl group at position-3 of the isoquinoline (B145761) ring | Ablated both whole-cell and enzyme activities | nih.gov |

| Replacement of the isoquinoline substituent with a naphthalene (B1677914) group | Varied impact on activity depending on the substitution pattern | nih.gov |

| Introduction of electron-withdrawing substituents on a linked benzene (B151609) ring | Enhanced anti-tumor activity in some piperazine-based analogues | nih.gov |

Computational tools like molecular docking can be employed to predict the binding modes of this compound analogues within the active sites of target proteins. mdpi.com This allows for the rational design of modifications that enhance binding affinity and selectivity. For instance, the steric bulk of the 1-methylcyclohexyl group can be systematically altered to probe the size and shape of the binding pocket, leading to the design of more specific ligands.

Development of Research Tools and Probes for Biological Systems

Beyond their direct therapeutic potential, analogues of this compound can be developed as valuable research tools and probes to investigate complex biological systems. The high affinity and selectivity of certain cyclohexylpiperazine derivatives for specific targets, such as sigma receptors, make them ideal candidates for the development of molecular imaging agents. researchgate.net

Radiolabeled versions of these analogues could be synthesized for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. researchgate.net These imaging probes would enable the non-invasive visualization and quantification of their target receptors in living organisms, providing crucial information about disease progression and the effectiveness of therapeutic interventions. The development of such probes based on the this compound scaffold could significantly advance our understanding of the role of their target receptors in health and disease.

Furthermore, fluorescently tagged analogues could be created to serve as probes in in vitro and cell-based assays. These tools would allow researchers to study the subcellular localization of the target receptors, their trafficking dynamics, and their interactions with other proteins. By providing a means to visualize and track these biological processes, such probes would be invaluable for basic research and drug discovery efforts.

Q & A

Q. What are the optimal synthetic routes for 1-(1-methylcyclohexyl)piperazine, and how do reaction conditions influence yield?

The synthesis of piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For this compound, alkylation of the piperazine core with 1-methylcyclohexyl halides under reflux conditions (e.g., in acetonitrile or DMF) is common. Catalysts like potassium carbonate or triethylamine are used to deprotonate the piperazine nitrogen, enhancing reactivity . Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of piperazine to alkylating agent) and inert atmospheres to prevent oxidation. Side products, such as bis-alkylated derivatives, can be minimized by slow addition of the alkylating agent and monitoring via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions on the piperazine ring and cyclohexyl group. Aromatic protons (if present) appear at δ 6.5–7.5 ppm, while cyclohexyl protons show multiplet peaks at δ 1.0–2.5 ppm .

- Mass spectrometry (EI/ESI) : Molecular ion peaks (e.g., m/z 224 for CHN) and fragmentation patterns validate structural integrity .

- Chromatography (HPLC/GC-MS) : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) resolves impurities. GC-MS with derivatization (e.g., silylation) improves volatility for quantification .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), safety goggles, and lab coats are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., -CF) on the cyclohexyl ring increases metabolic stability but may reduce solubility. Conversely, hydrophilic groups (e.g., -OH) improve solubility but shorten half-life .

- Ring modifications : Replacing cyclohexyl with bicyclic systems (e.g., norbornane) alters steric bulk, impacting receptor binding. Quantitative SAR (QSAR) models using logP and polar surface area predict bioavailability .

- Case study : 1-(4-Chlorophenyl)piperazine derivatives show higher serotonin receptor affinity than methylcyclohexyl analogs, highlighting the role of aromatic π-stacking .

Q. How should researchers resolve contradictions in reported pharmacological data (e.g., receptor selectivity vs. toxicity)?

- Experimental variables : Re-evaluate dose ranges (e.g., 0.1–10 µM in vitro) and model systems (primary cells vs. immortalized lines). For example, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) exhibits serotonin agonism in rats but not in human cell lines .

- Assay validation : Use orthogonal methods (e.g., radioligand binding and functional cAMP assays) to confirm target engagement.

- Meta-analysis : Cross-reference data from databases like ChEMBL or PubChem to identify outliers .

Q. What advanced spectroscopic methods can differentiate positional isomers of substituted piperazines?

- Raman microspectroscopy : Laser power (20 mW) and 128–256 scans distinguish isomers via unique vibrational modes (e.g., 1-(3-chlorophenyl) vs. 1-(4-chlorophenyl)piperazine at 650–800 cm) .

- Multivariate analysis : Principal component analysis (PCA) of spectral data separates isomers with >99% confidence by comparing peak intensities and shifts .

- X-ray crystallography : Resolves absolute configuration and hydrogen-bonding patterns in crystalline derivatives .

Q. How do stability studies inform storage and formulation strategies for this compound?

- Degradation pathways : Hydrolysis of the piperazine ring under acidic conditions (pH <3) generates ethylene diamine byproducts. Oxidation at the cyclohexyl methyl group forms ketones .

- Stabilizers : Lyophilization with trehalose or mannitol prevents hygroscopic degradation.

- Accelerated testing : Store samples at 40°C/75% RH for 6 months to simulate long-term stability. Monitor via HPLC for impurity profiling .

Methodological Recommendations

- Contradictory data : Use tiered testing (e.g., in silico → in vitro → in vivo) to validate hypotheses .

- Toxicity screening : Prioritize Ames tests for mutagenicity and hERG assays for cardiac risk .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.